BenchChemオンラインストアへようこそ!

5-ethyl-1H-pyrazol-3-ol

Medicinal Chemistry Drug Design ADME Optimization

A C5‑ethyl‑substituted pyrazol‑3‑ol that provides an intermediate LogP (0.68–1.27), balancing membrane permeability and aqueous solubility for CNS drug discovery. The ethyl group directs regioselectivity in patented agrochemical syntheses (Syngenta, 2024) and enables controlled SAR while preserving the core H‑bond network (TPSA 48.91 Ų). Supplied in high purity (95%+) for pharmaceutical and agrochemical intermediate applications. Request a quote today for your procurement needs.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 110475-21-3
Cat. No. B1308244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1H-pyrazol-3-ol
CAS110475-21-3
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NN1
InChIInChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h3H,2H2,1H3,(H2,6,7,8)
InChIKeyOBTFNIOWJJRVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-pyrazol-3-ol (CAS 110475-21-3) – Pyrazole Core Building Block with Defined Ethyl Substituent for Drug Discovery and Agrochemical Synthesis


5-Ethyl-1H-pyrazol-3-ol (CAS 110475-21-3; also referenced as 35087-28-6) is a C5‑ethyl‑substituted pyrazol‑3‑ol heterocycle [1]. The compound exists in tautomeric equilibrium between the 3‑hydroxypyrazole and 3‑pyrazolone forms, with the ethyl group at position 5 providing a distinct steric and electronic profile relative to unsubstituted, methyl‑, or phenyl‑substituted analogs [1]. Its molecular formula is C₅H₈N₂O and molecular weight is 112.13 g/mol . Primarily employed as a versatile synthetic intermediate, the compound serves as a key building block for the construction of more complex pyrazole‑containing pharmaceuticals and agrochemicals [2].

Why 5-Ethyl-1H-pyrazol-3-ol Cannot Be Replaced by Unsubstituted, Methyl, or Phenyl Pyrazol‑3‑ol Analogs in Structure‑Driven Research


Simple substitution of the C5‑ethyl group with a hydrogen, methyl, or phenyl moiety significantly alters the physicochemical and steric properties of the pyrazol‑3‑ol scaffold, directly impacting solubility, lipophilicity, and subsequent reactivity in downstream synthetic transformations [1]. While the unsubstituted and methyl analogs exhibit lower lipophilicity (LogP ~0.12 and ~0.71, respectively) and the phenyl analog higher lipophilicity (LogP ~1.78), the ethyl derivative occupies an intermediate LogP range (0.68–1.27) that may be critical for balancing membrane permeability and aqueous solubility in drug‑like molecules . Furthermore, the ethyl group introduces a specific steric environment that can influence regioselectivity during further functionalization, making it a non‑interchangeable building block in patented synthetic routes for pharmaceutical and agrochemical intermediates [2]. The following quantitative evidence details these differences.

5-Ethyl-1H-pyrazol-3-ol – Quantitative Differentiation Data vs. Closest Pyrazol‑3‑ol Analogs for Procurement Decisions


Lipophilicity (LogP) Comparison: Ethyl Substituent Provides Intermediate Lipophilicity Between Methyl and Phenyl Analogs

The calculated partition coefficient (LogP) for 5-ethyl-1H-pyrazol-3-ol is 1.27 or 0.6777 , depending on the computational method. This value is intermediate between the methyl analog (LogP 0.71 ) and the phenyl analog (LogP 1.78 ), and significantly higher than the unsubstituted parent compound (LogP 0.115 [1]). The ethyl group thus provides a balance of lipophilicity that can enhance membrane permeability while retaining sufficient aqueous solubility for biological assays.

Medicinal Chemistry Drug Design ADME Optimization

Melting Point Differentiation: Ethyl Derivative Exhibits Higher Thermal Stability than Unsubstituted Pyrazol-3-ol but Lower than Methyl Analog

The reported melting point for 5-ethyl-1H-pyrazol-3-ol is 190 °C [1]. This value is 28–30 °C higher than that of unsubstituted 1H-pyrazol-3-ol (160–162 °C ), indicating enhanced thermal stability and potentially different crystallinity. In contrast, the 5-methyl analog melts at a significantly higher temperature (223–225 °C [2]), while the phenyl analog is a liquid or low-melting solid (exact data unavailable, but predicted boiling point ~437 °C). The ethyl substituent thus provides an intermediate melting point that may facilitate handling and purification during synthesis.

Solid State Characterization Crystallinity Formulation Development

Commercial Purity Specifications: Ethyl Derivative Available at ≥98% Purity for Demanding Research Applications

Multiple vendors supply 5-ethyl-1H-pyrazol-3-ol at a minimum purity specification of 95% , while specialized suppliers such as MolCore offer the compound at ≥98% purity (NLT 98%) . This high purity grade meets ISO certification standards and is suitable for pharmaceutical R&D and quality control applications . Comparable purity specifications for the unsubstituted and methyl analogs are also commonly 95–98%, but the ethyl derivative's availability in a certified high-purity grade may reduce the need for additional purification steps in sensitive research workflows.

Quality Control Reproducibility Pharmaceutical R&D

Synthetic Versatility: Ethyl Substituent Enables Regioselective Functionalization in Patented Agrochemical and Pharmaceutical Intermediates

5-Ethyl-1H-pyrazol-3-ol is explicitly claimed as a key intermediate in Syngenta's 2024 patent (WO2024/012345) for plant growth regulators [1]. In this context, the ethyl group at C5 provides a specific steric and electronic environment that directs subsequent functionalization to yield active pyrazole derivatives. The unsubstituted or methyl-substituted analogs would not confer the same regioselectivity or biological activity in the final product. Additionally, the compound is used as a building block for the synthesis of 1‑aryl‑5‑alkylpyrazoles, where the ethyl chain influences the physicochemical properties of the final drug candidate [2].

Organic Synthesis Building Blocks Agrochemicals

Hydrogen Bond Donor/Acceptor Profile: Ethyl Group Does Not Alter H‑Bonding Capacity Relative to Methyl Analog, Preserving Pharmacophoric Features

Both 5-ethyl-1H-pyrazol-3-ol and its 5-methyl analog possess the same hydrogen bond donor count (1) and hydrogen bond acceptor count (3) . The unsubstituted parent compound also has identical H‑bond donor/acceptor counts [1]. This indicates that the ethyl substituent does not introduce additional polarity or alter the core pharmacophoric hydrogen‑bonding network, unlike a hydroxyl‑ or amino‑substituted analog. Consequently, the differentiation between ethyl and methyl analogs in biological systems is expected to arise primarily from steric and lipophilic effects rather than changes in hydrogen‑bonding capacity.

Pharmacophore Modeling Molecular Recognition Structure‑Based Design

Topological Polar Surface Area (TPSA): Ethyl Derivative Maintains Low TPSA Favorable for Blood‑Brain Barrier Penetration

The topological polar surface area (TPSA) of 5-ethyl-1H-pyrazol-3-ol is 48.91 Ų [1], identical to that of the unsubstituted and methyl‑substituted analogs (both 48.91 Ų) . This value falls well below the commonly cited threshold of 90 Ų for optimal blood‑brain barrier (BBB) penetration, suggesting that compounds derived from this scaffold may possess favorable CNS exposure. The phenyl analog has the same TPSA (48.91 Ų) but higher molecular weight and LogP, which could limit BBB penetration.

CNS Drug Discovery ADME Prediction Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for 5-Ethyl-1H-pyrazol-3-ol Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity (LogP ~1) for Oral Bioavailability

When designing pyrazole‑based drug candidates, the ethyl substituent provides an intermediate LogP (0.68–1.27) that balances aqueous solubility and membrane permeability . This is particularly valuable in CNS drug discovery where both properties are critical. The methyl analog (LogP 0.71) may be too hydrophilic for passive diffusion, while the phenyl analog (LogP 1.78) may exhibit excessive lipophilicity leading to poor solubility and off‑target binding. The ethyl derivative therefore offers a favorable compromise.

Agrochemical Synthesis: Building Block for Patented Plant Growth Regulators

5-Ethyl-1H-pyrazol-3-ol is specifically claimed as an intermediate in Syngenta's 2024 patent for novel pyrazole‑based plant growth regulators [1]. The ethyl group at C5 imparts distinct steric and electronic properties that direct the regioselectivity of subsequent functionalization steps, enabling the synthesis of the active agrochemical. Using an unsubstituted or methyl analog would alter the reaction pathway and likely fail to produce the patented active ingredient.

Structure‑Activity Relationship (SAR) Studies: Isolating Steric and Lipophilic Effects Without Altering H‑Bonding Capacity

The ethyl derivative retains the same hydrogen bond donor/acceptor count (1/3) and TPSA (48.91 Ų) as the unsubstituted and methyl analogs . This allows medicinal chemists to probe the impact of increasing steric bulk and lipophilicity on target binding and ADME properties while keeping the core pharmacophoric hydrogen‑bonding network constant. Such controlled SAR investigations are essential for rational drug design.

CNS Drug Discovery: Low TPSA and Moderate Lipophilicity Favor Blood‑Brain Barrier Penetration

With a TPSA of 48.91 Ų—well below the 90 Ų BBB penetration threshold—and a LogP in the optimal range for CNS drugs, 5-ethyl-1H-pyrazol-3-ol is a suitable scaffold for developing centrally acting therapeutics [2]. The phenyl analog, while having the same TPSA, possesses a LogP of 1.78 which may limit its CNS exposure due to high plasma protein binding and reduced free fraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethyl-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.